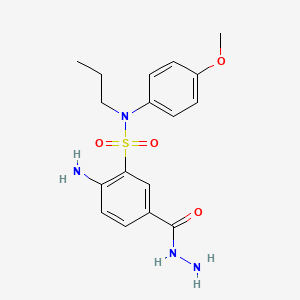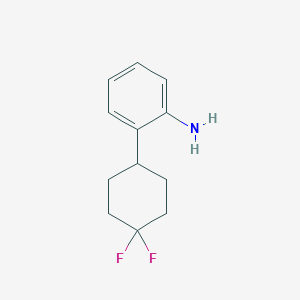![molecular formula C10H9BrN2O2 B13268678 5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13268678.png)
5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routesThe final step involves the carboxylation of the pyridine ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the prop-2-yn-1-yl and carboxylic acid groups.
2-Amino-5-bromo-3-methylpyridine: Contains an amino group instead of the prop-2-yn-1-yl group.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a furan ring and a piperazine moiety.
Uniqueness
5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the prop-2-yn-1-yl group and the carboxylic acid group, which confer specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-3-4-13(2)9-8(11)5-7(6-12-9)10(14)15/h1,5-6H,4H2,2H3,(H,14,15) |
InChI Key |
OZEIOPAFXAZGOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=C(C=C(C=N1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13268595.png)



![2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13268605.png)
![N-{2-[(1-phenylethyl)amino]ethyl}acetamide](/img/structure/B13268607.png)
![1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13268619.png)


![(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13268643.png)

![2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13268667.png)
![1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13268675.png)

